molecular formula C13H24N2O2 B1479998 (3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone CAS No. 2097999-60-3

(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

Cat. No.: B1479998
CAS No.: 2097999-60-3
M. Wt: 240.34 g/mol
InChI Key: JWAOURSKBFRIHM-UHFFFAOYSA-N
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Description

The compound (3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is a synthetic organic molecule that features two pyrrolidine rings Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its biological activity and versatility

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone typically involves the following steps:

    Formation of the Pyrrolidine Rings: The pyrrolidine rings can be synthesized through cyclization reactions involving amines and carbonyl compounds.

    Introduction of the Ethoxymethyl Group: This step involves the alkylation of the pyrrolidine nitrogen with an ethoxymethyl halide under basic conditions.

    Formation of the Methanone Linkage: The final step involves the coupling of the two pyrrolidine rings through a methanone linkage, which can be achieved using a variety of coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms and the ethoxymethyl group.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The ethoxymethyl group can be substituted with other alkyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Alkyl halides and strong bases are typically used for substitution reactions.

Major Products

    Oxidation: Products may include N-oxides or aldehydes/ketones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various alkylated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, (3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce drugs with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.

Industry

In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone would depend on its specific application. In a biological context, it could interact with enzymes or receptors, altering their activity. The ethoxymethyl and methanone groups may play a role in binding to these targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler structure with a single pyrrolidine ring.

    N-Methylpyrrolidine: Similar but with a methyl group instead of an ethoxymethyl group.

    Pyrrolidinone: Contains a carbonyl group within the pyrrolidine ring.

Uniqueness

The uniqueness of (3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone lies in its dual pyrrolidine rings and the presence of both ethoxymethyl and methanone groups. This combination of features provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-3-17-9-12-8-15(7-10(12)2)13(16)11-4-5-14-6-11/h10-12,14H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAOURSKBFRIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1C)C(=O)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
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(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
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(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
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(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
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(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
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(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

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